molecular formula C9H8Cl2F2O2 B14062851 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene

1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene

Cat. No.: B14062851
M. Wt: 257.06 g/mol
InChI Key: BFGQUEQLHQNTIS-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring, making it a halogenated aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of ethoxy and difluoromethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Ethoxylation: Introduction of the ethoxy group using ethyl alcohol in the presence of a catalyst such as sulfuric acid.

    Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether or similar reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic structure allows it to engage in various binding interactions, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.

    1,5-Dichloro-2-difluoromethoxy-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both ethoxy and difluoromethoxy groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3

InChI Key

BFGQUEQLHQNTIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Cl)OC(F)F

Origin of Product

United States

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